molecular formula C11H10Cl2N4O2 B11792045 Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11792045
M. Wt: 301.13 g/mol
InChI Key: CEOZWQFGHIXLGX-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, and a triazole ring with a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3,5-dichloro-6-methylpyridine, is synthesized through chlorination and methylation reactions.

    Triazole Ring Formation: The pyridine derivative undergoes a cycloaddition reaction with an azide compound to form the triazole ring.

    Esterification: The final step involves the esterification of the triazole ring with methanol in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are crucial for biological processes.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate: shares similarities with other triazole derivatives, such as:

Uniqueness

  • Structural Features : The presence of both pyridine and triazole rings, along with specific substitutions, makes it unique.
  • Biological Activity : Its potential biological activities may differ from other similar compounds, making it a compound of interest for further research.

Properties

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H10Cl2N4O2/c1-5-7(12)4-8(13)10(14-5)17-15-6(2)9(16-17)11(18)19-3/h4H,1-3H3

InChI Key

CEOZWQFGHIXLGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1Cl)Cl)N2N=C(C(=N2)C(=O)OC)C

Origin of Product

United States

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